rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves multiple steps, including the formation of the furo[3,2-b]pyrrole ring system and the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often require specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Medicine: As a potential therapeutic agent or in drug development research.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Fmoc-protected amino acids and derivatives, such as:
- rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid .
- rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid .
Uniqueness
The uniqueness of rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid lies in its specific stereochemistry and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis and other applications requiring precise control over molecular structure.
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(3aR,5R,6aR)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C22H21NO5/c24-21(25)19-11-20-18(9-10-27-20)23(19)22(26)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,25)/t18-,19-,20-/m1/s1 |
InChI Key |
USVJPYZNQMRIQS-VAMGGRTRSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1N([C@H](C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1COC2C1N(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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